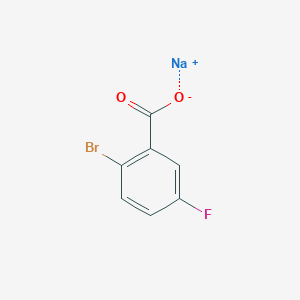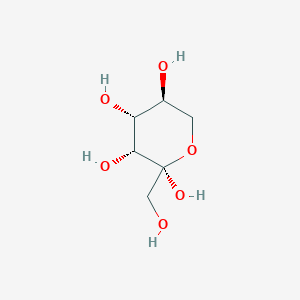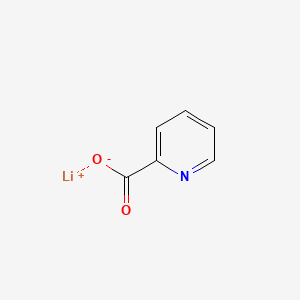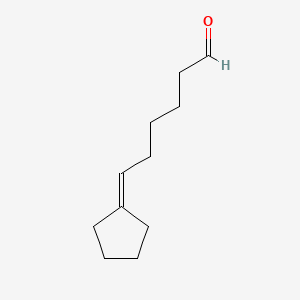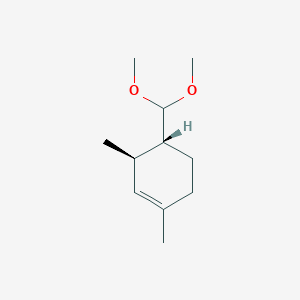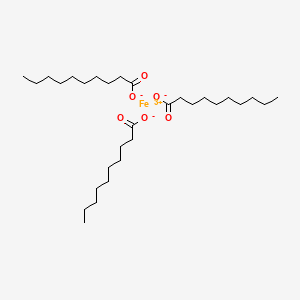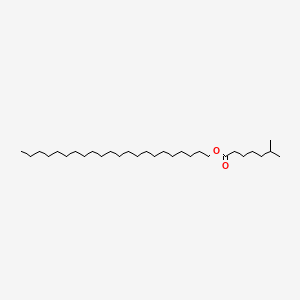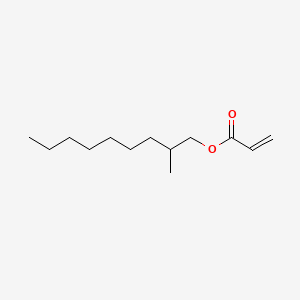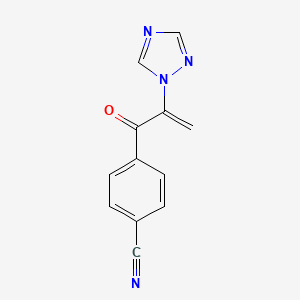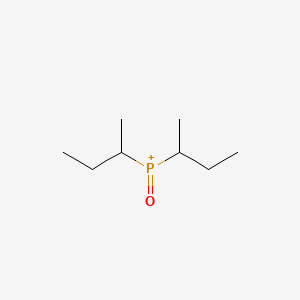
Phosphine oxide, bis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, bis(1-methylpropyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 1-methylpropyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine oxide . Another method involves the deprotonation of secondary phosphine oxides followed by alkylation with appropriate alkyl halides .
Industrial Production Methods
Industrial production of phosphine oxides often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphine oxide group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane are used to selectively reduce the P=O bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, bis(1-methylpropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphine oxide, bis(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The phosphine oxide group can stabilize metal centers and facilitate various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, bis(1-methylpropyl)- can be compared with other similar compounds such as:
Aminophosphine oxides: These compounds contain amino groups and exhibit different reactivity and applications.
Phosphine oxides with different alkyl groups: Variations in the alkyl groups can lead to differences in physical properties and reactivity.
Uniqueness
The uniqueness of phosphine oxide, bis(1-methylpropyl)- lies in its specific structure, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to material science .
Similar Compounds
Aminophosphine oxides: Contain amino substituents and are used in coordination chemistry and catalysis.
Phosphine oxides with different alkyl groups: Include compounds like bis(2-methylpropyl)phosphine oxide and bis(2,4,4-trimethylpentyl)phosphine oxide.
Eigenschaften
CAS-Nummer |
129848-52-8 |
|---|---|
Molekularformel |
C8H18OP+ |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
di(butan-2-yl)-oxophosphanium |
InChI |
InChI=1S/C8H18OP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
UJECEZFSGULMRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[P+](=O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





